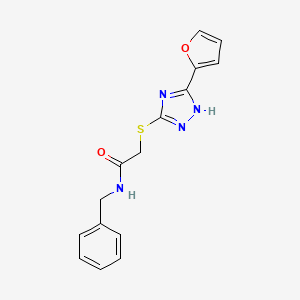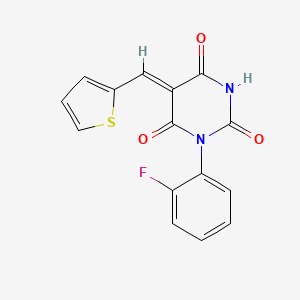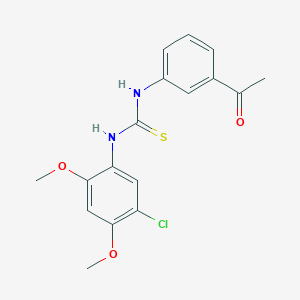![molecular formula C18H18BrN7S B4852233 5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4852233.png)
5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Descripción general
Descripción
“5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and hydrosulfide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of pyrazole and triazole rings, followed by their functionalization. Typical synthetic routes may include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Triazole Rings: This can be done via the cyclization of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).
Functionalization: Introduction of bromine and methyl groups can be achieved through halogenation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Substituted pyrazole or triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymer matrices to enhance properties such as thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **5-(4-BROMO-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOLE
- **5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The presence of both bromine and methyl groups in the pyrazole rings, along with the triazole and hydrosulfide functionalities, makes this compound unique. These structural features may impart specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propiedades
IUPAC Name |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN7S/c1-11-4-6-13(7-5-11)9-25-10-14(8-20-25)26-17(21-22-18(26)27)16-15(19)12(2)24(3)23-16/h4-8,10H,9H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTAVEZWDDWERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4=NN(C(=C4Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,13-dimethyl-4-phenyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4852152.png)
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4852155.png)


![8-(3-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B4852187.png)
![1-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4852193.png)

![N-(2,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852212.png)
![isopropyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4852214.png)
![3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4852224.png)
![N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B4852227.png)
![2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4852230.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(3,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4852247.png)
